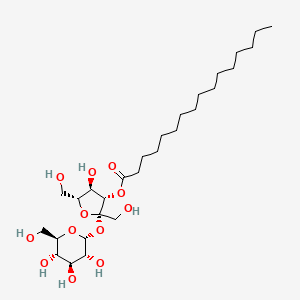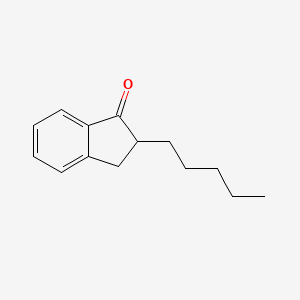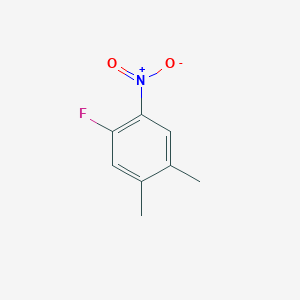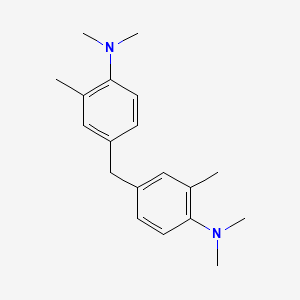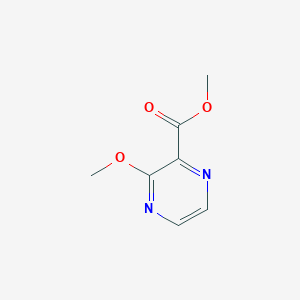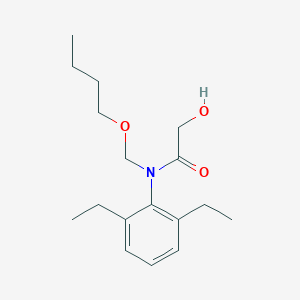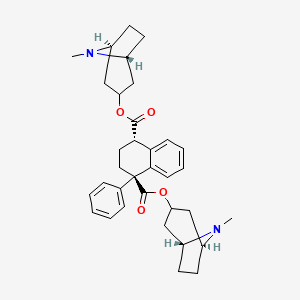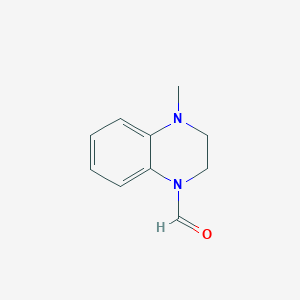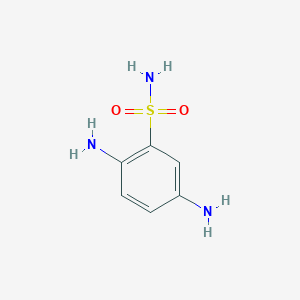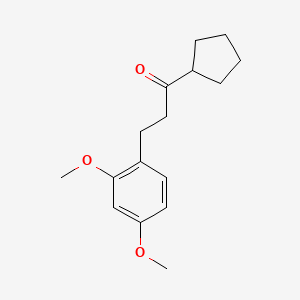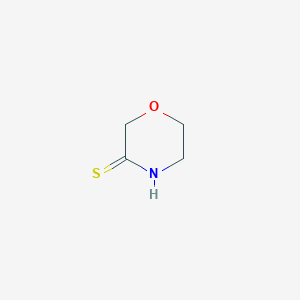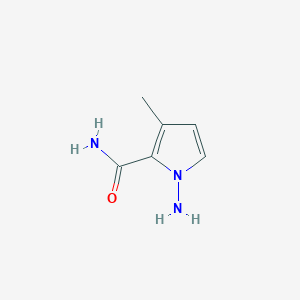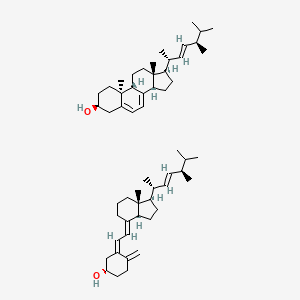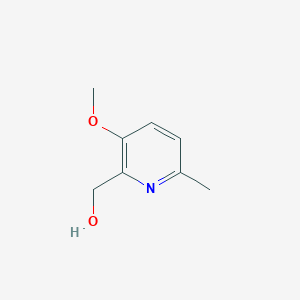
(3-Methoxy-6-methylpyridin-2-yl)methanol
概要
説明
(3-Methoxy-6-methylpyridin-2-yl)methanol, also known as MMMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MMMP is a pyridine derivative that has been found to possess various biochemical and physiological effects. In
科学的研究の応用
Synthesis and Crystal Structure Investigations
Synthesis of Co-crystals and α-Diketone Compounds : A study by (Percino et al., 2007) describes the condensation of 2-pyridinecarboxaldehyde and (6-methylpyridin-2-yl)methanol yielding a compound with –CO–COH– group and its conversion into α-diketone compounds through solvent and oxygen action.
Characterization of Symmetrical Molecules : In another study by (Percino et al., 2005), the synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol from (6-methylpyridin-2-yl)methanol is described, revealing a symmetrical molecule with intramolecular hydrogen bonds.
Chemical Reactions and Molecular Structures
Pyrolysis Products from Methylpyridine Derivatives : Research by (Chou et al., 1995) discusses the pyrolysis of 3-chloroformyl-2-methylpyridine leading to various compounds, including 2-methoxy-3-acetylpyridine.
Methoxy Species on Metal Surfaces : A study by (Demuth & Ibach, 1979) investigates the formation of a methoxy species as an intermediate during methanol decomposition on Ni(111).
Methanol-to-Olefin Process on Acidic Zeolites : Research by (Wang et al., 2003) examines the role of surface methoxy groups in the conversion of methanol to olefins on acidic zeolites.
Probing Surface Sites via Methanol Adsorption : A study by (Wu et al., 2012) explores methanol adsorption on ceria nanocrystals, highlighting the formation of methoxy species on different surfaces.
Hydrogen-Bonded Supramolecular Architectures : (Suksangpanya et al., 2004) describe the synthesis of copper(II) halides involving methanolysis and the formation of hydrogen-bonded architectures.
Reactions of Pyridine with Caesium Fluoroxysulphate : In a study by (Stavber & Zupan, 1990), the reaction of 3-chloropyridine with CsSO4F in methanol leads to 2-methoxy-3-chloropyridine.
Oxygen-Dependent Photoreactions : (Ohkoshi et al., 1992) discuss photoreactions of N-methylpyridinium derivatives in methanol under varying oxygen conditions.
Total Synthesis of 5-Hydroxyomeprazole : A synthesis route involving (6-chloromethyl-4-methoxy-5-methylpyridin-3-yl)methanol is presented by (Striela et al., 2016).
Helicates, Boxes, and Polymers from Pyridine-Alcohol Ligands : Research by (Telfer et al., 2008) explores the coordination chemistry of 6-methylpyridine-2-methanol with various divalent metal salts.
Encapsulation of Molybdenum(VI) Complex in Zeolite : A study by (Ghorbanloo & Alamooti, 2017) discusses the use of 2-hydroxy-3-methoxybenzaldehyde and 2-hydrazinobenzothiazole in methanol with molybdenum to form a catalyst.
Effects of Organic Impurities on Hydrocarbon Formation : (Jiang et al., 2006) analyze the impact of impurities in methanol on hydrocarbon formation via surface methoxy groups.
Utilization of Methanol as a C1 Source : A minireview by (Natte et al., 2017) details methanol's use in forming various bonds in organic synthesis.
Ligand Exchange Reactions of a Tungsten(0) Carbonyl Complex : Research by (Klausmeyer et al., 2003) discusses the substitution of methoxide in [Et4N]3[W2(CO)6(OMe)3] by alcohols.
Photo-methoxylation of Methyl 2-Pyridinecarboxylate : A study by (Sugimori et al., 1983) explores the photo-methoxylation of methyl 2-pyridinecarboxylate accelerated by 4-substituted pyridines.
Methanol Decomposition on Pd {111} : Research by (Rebholz & Kruse, 1991) investigates the decomposition of methanol on Pd{111}, identifying various intermediates.
Methanolic C-O Bond Activation on Pd(111) : A study by (Chen & Winograd, 1992) discusses the coverage-dependent activation of methanol on Pd(111).
Mechanism of Dehydrogenation of Methanol to Methyl Formate : Research by (Cant et al., 1985) employs deuterium labeling to understand the conversion of methanol over copper catalysts.
Photo-Oxidation of Methanol to Methyl Formate on TiO2(110) : A study by (Phillips et al., 2013) demonstrates the production of methyl formate from methanol on TiO2(110) through photo-oxidation.
特性
IUPAC Name |
(3-methoxy-6-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-4-8(11-2)7(5-10)9-6/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLXSBXEYKHXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619370 | |
| Record name | (3-Methoxy-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-6-methylpyridin-2-yl)methanol | |
CAS RN |
848696-30-0 | |
| Record name | (3-Methoxy-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

